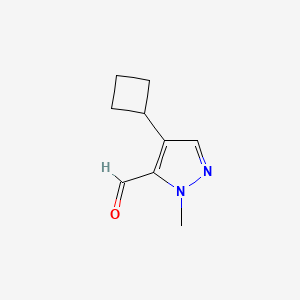
4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde” is a chemical compound with the CAS Number: 1780772-97-5 . It has a molecular weight of 164.21 . The IUPAC name for this compound is 4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde .
Molecular Structure Analysis
The InChI code for “4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde” is 1S/C9H12N2O/c1-11-9(6-12)8(5-10-11)7-3-2-4-7/h5-7H,2-4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde” is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
Synthetic Approaches
The synthesis of pyrazole derivatives, including compounds structurally related to 4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde, often involves multi-component reactions, showcasing their versatility as synthetic intermediates. For instance, the synthesis of carbostyril derivatives from 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde, Meldrum's acid, and arylamino cyclohexenone under base-catalyzed conditions highlights the reactivity of pyrazole carbaldehydes in producing compounds with potential antimicrobial activities (Thumar & Patel, 2011).
Structural Characterization
X-ray diffraction methods have been used to determine the crystal structures of synthesized pyrazole derivatives, revealing insights into their molecular conformations and intermolecular interactions. For example, the crystal structure analysis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde provides valuable information on the planarity of the aldehydic fragment and its coplanarity with the adjacent pyrazole ring, which could be relevant for understanding the structural requirements for biological activity (Xu & Shi, 2011).
Biological Applications
Antimicrobial Activity
Pyrazole derivatives have been extensively researched for their antimicrobial properties. Several studies demonstrate the synthesis of pyrazole-based compounds and their subsequent evaluation against a range of bacterial and fungal pathogens. Compounds derived from pyrazole carbaldehydes have shown potency comparable or superior to commercial drugs in some cases, indicating their potential as novel antimicrobial agents (Kalaria et al., 2014).
Antituberculosis and Antioxidant Activities
The antimicrobial research extends to specific diseases such as tuberculosis, with pyrazole derivatives being evaluated for their antituberculosis activity. Additionally, antioxidant properties are also a focus, with some compounds exhibiting significant antioxidant potencies, which could be beneficial in combating oxidative stress-related diseases (Sangani et al., 2016).
Heterocyclic Synthesis and Medicinal Chemistry
The versatility of pyrazole carbaldehydes in heterocyclic chemistry is further demonstrated by their use as synthons in the synthesis of complex heterocyclic systems. These systems are explored for their potential applications in medicinal chemistry, including the discovery of compounds with novel pharmacological activities (Gouda et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
4-cyclobutyl-2-methylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-9(6-12)8(5-10-11)7-3-2-4-7/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMGOUKMPGWYAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CCC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2830129.png)
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2830130.png)
![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2830132.png)
![Ethyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2830134.png)
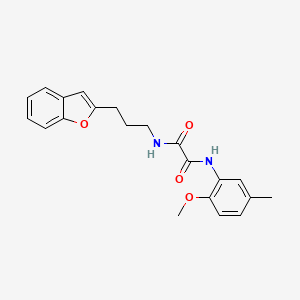
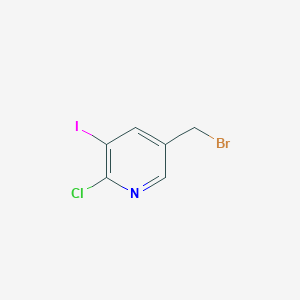

![(4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2830142.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![Ethyl 5-cinnamamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2830145.png)
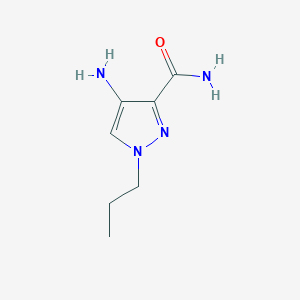
![N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2830148.png)
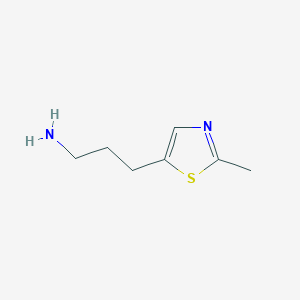
![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2830151.png)